molecular formula C19H25N3O2 B6625606 N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-4-(oxan-4-yl)butanamide

N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-4-(oxan-4-yl)butanamide

Cat. No.: B6625606
M. Wt: 327.4 g/mol
InChI Key: FUMUSCNMUAESHD-UHFFFAOYSA-N
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Description

N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-4-(oxan-4-yl)butanamide is a complex organic compound featuring an imidazole ring, a phenyl group, and an oxan-4-yl butanamide moiety

Properties

IUPAC Name

N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-4-(oxan-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-18(6-2-3-15-7-11-24-12-8-15)22-14-16-4-1-5-17(13-16)19-20-9-10-21-19/h1,4-5,9-10,13,15H,2-3,6-8,11-12,14H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMUSCNMUAESHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCCC(=O)NCC2=CC(=CC=C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the phenyl group and the butanamide moiety. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its imidazole ring may interact with biological targets, making it useful in drug discovery.

  • Medicine: Potential use in the development of new pharmaceuticals, particularly as an inhibitor or modulator of specific enzymes or receptors.

  • Industry: Applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may bind to specific receptors or enzymes, altering their activity. The imidazole ring, in particular, is known for its ability to coordinate with metal ions, which can be crucial in biological systems.

Comparison with Similar Compounds

  • Imidazole derivatives: Other compounds containing the imidazole ring, such as histamine and various pharmaceuticals.

  • Phenyl derivatives: Compounds with phenyl groups, such as phenol and benzene derivatives.

  • Butanamide derivatives: Other amides with similar structures, such as acetamide and propionamide.

Uniqueness: N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-4-(oxan-4-yl)butanamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its similar counterparts.

This compound's diverse applications and unique structure make it a valuable subject of study in various scientific disciplines

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